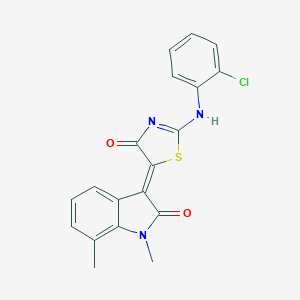
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one is a synthetic compound with potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been studied in detail. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it has been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound also reduces the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing lipid accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one in lab experiments include its diverse pharmacological activities and potential therapeutic applications. The limitations include its low solubility in water and the need for further studies to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
For research on (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one include studying its potential use as a fluorescent probe for the detection of metal ions, further investigating its anticancer and antimicrobial activities, and determining its toxicity and pharmacokinetic properties. Additionally, the compound could be modified to improve its solubility and bioavailability, thereby increasing its potential as a therapeutic agent.
In conclusion, (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one is a synthetic compound with diverse pharmacological activities and potential therapeutic applications. Its mechanism of action has been studied in detail, and it has been shown to have several biochemical and physiological effects. Future research could focus on improving its solubility and bioavailability, as well as further investigating its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2,4-dimethylbenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2,4-dimethylbenzoyl chloride and 2-thioxo-4-thiazolidinone to obtain the final product.
Propiedades
Nombre del producto |
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C29H27N3O2S |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O2S/c1-15-7-16(2)11-21(10-15)30-29-32(22-12-17(3)8-18(4)13-22)28(34)26(35-29)24-23-14-19(5)9-20(6)25(23)31-27(24)33/h7-14H,1-6H3,(H,31,33)/b26-24-,30-29? |
Clave InChI |
WRLALQJBMXVFAO-ROWSNLONSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/3\C4=CC(=CC(=C4NC3=O)C)C)/S2)C5=CC(=CC(=C5)C)C)C |
SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=CC(=CC(=C4NC3=O)C)C)S2)C5=CC(=CC(=C5)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=CC(=CC(=C4NC3=O)C)C)S2)C5=CC(=CC(=C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane)](/img/structure/B308326.png)
![10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308328.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308334.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308335.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308339.png)
![1-[3-(propylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308340.png)
![10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308341.png)